2-氯-5-甲基-1H-苯并咪唑盐酸盐

描述

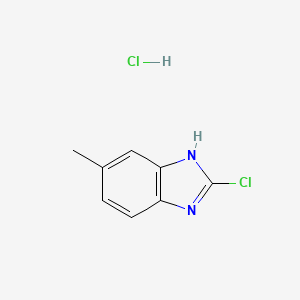

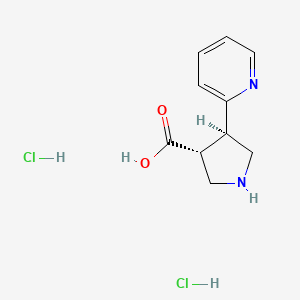

“2-chloro-5-methyl-1H-benzimidazole hydrochloride” is a chemical compound with the molecular formula C8H8Cl2N2 . It is a solid substance and has a molecular weight of 203.07 g/mol .

Synthesis Analysis

The synthesis of substituted imidazoles, such as “2-chloro-5-methyl-1H-benzimidazole hydrochloride”, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Molecular Structure Analysis

The InChI key for “2-chloro-5-methyl-1H-benzimidazole hydrochloride” is KBSHNSLMNALPCU-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases.

Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Physical And Chemical Properties Analysis

“2-chloro-5-methyl-1H-benzimidazole hydrochloride” is a solid substance . It has a molecular weight of 203.07 g/mol . The InChI key for this compound is KBSHNSLMNALPCU-UHFFFAOYSA-N .

科学研究应用

DNA 相互作用和荧光染色

苯并咪唑类的显着应用之一是其与 DNA 的相互作用,特别是通过 Hoechst 33258 等化合物,该化合物特异性地与双链 B-DNA 的小沟结合,对富含 AT 的序列具有特异性。这种结合能力使 Hoechst 衍生物(包括与 2-氯-5-甲基-1H-苯并咪唑盐酸盐相关的衍生物)在细胞生物学中用于染色体和核染色,以及通过流式细胞术分析核 DNA 含量值。它们的应用扩展到植物染色体的研究,并为合理药物设计提供了一个起点,因为它们是研究 DNA 序列识别和结合的模型系统 (Issar & Kakkar, 2013)。

农业和兽医应用

苯并咪唑,包括 2-氯-5-甲基-1H-苯并咪唑盐酸盐的类似物,在农业和兽医学中被广泛用作杀菌剂和驱虫药。它们作为微管装配特异性抑制剂的作用机制,通过与微管蛋白分子结合,突出了它们的重要性。这促进了对它们的作用模式的研究,特别是在真菌细胞生物学和分子遗传学中,使用苯并咪唑作为研究微管蛋白结构和微管功能的工具 (Davidse, 1986)。

抗癌潜力

最近的研究突出了苯并咪唑衍生物(包括 2-氯-5-甲基-1H-苯并咪唑盐酸盐类似物)作为抗癌剂的潜力。这些衍生物通过各种作用机制显示出前景,例如嵌入、充当烷化剂、抑制拓扑异构酶、DHFR 酶和微管蛋白。对这些活性的综述表明,苯并咪唑衍生物可以作为靶向抗癌剂合成的基础,有助于开发具有更高效力和选择性的新型疗法 (Akhtar 等,2019)。

化学合成和生物活性

基于苯并咪唑的化合物的合成和生物活性(包括类似于 2-氯-5-甲基-1H-苯并咪唑盐酸盐的化合物)已被广泛综述。这些化合物因其广谱药理特性而得到认可,范围从抗菌作用到治疗世界上最致命的疾病。这突出了苯并咪唑衍生物的治疗潜力,它仍然是一个充满活力的研究和开发领域 (Brishty 等,2021)。

安全和危害

The compound is classified as an irritant and has several hazard statements including H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H410 (very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302 + P352) .

未来方向

作用机制

Target of Action

Benzimidazole derivatives, which include this compound, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity being exhibited.

Mode of Action

For instance, some benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect various biochemical pathways depending on their specific targets . For instance, they may interfere with the synthesis of certain proteins or disrupt cellular processes, leading to their pharmacological effects.

Result of Action

Based on the reported activities of benzimidazole derivatives, the compound could potentially lead to changes in cellular processes, disruption of protein synthesis, or interference with microbial growth .

属性

IUPAC Name |

2-chloro-6-methyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRHTOLPMPRCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3098118.png)

![6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B3098126.png)

![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B3098185.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B3098206.png)